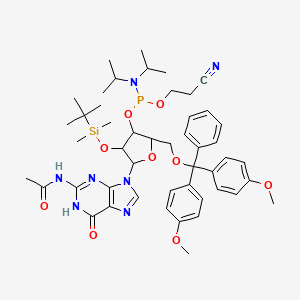N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite
CAS No.:
Cat. No.: VC16523637
Molecular Formula: C48H64N7O9PSi
Molecular Weight: 942.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C48H64N7O9PSi |
|---|---|
| Molecular Weight | 942.1 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |
| Standard InChI | InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57) |
| Standard InChI Key | DGDYJRDKFZTURB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure (empirical formula: , molar mass: 824.93 g/mol) combines three protective groups:
-
N2-Acetyl: Shields the exocyclic amine of guanine, preventing unwanted alkylation or oxidation during synthesis .
-
2'-O-tert-Butyldimethylsilyl (TBDMS): Protects the 2'-hydroxyl group, a strategy critical for RNA synthesis but also employed in DNA to prevent branching .
-
5'-O-DMT: A photolabile group that blocks the 5'-hydroxyl, enabling sequential deprotection during chain elongation .
The 3'-CE (β-cyanoethyl) phosphoramidite group facilitates phosphodiester bond formation via nucleophilic attack, while the TBDMS and DMT groups ensure regioselective reactivity .
Physicochemical Properties
Key properties include:
-
Purity: ≥98% (HPLC), ensuring minimal truncated sequences in oligonucleotide products .
-
Stability: Storage at -20°C prevents degradation, critical given the compound’s sensitivity to moisture and heat .
-
Solubility: Optimized for acetonitrile, the solvent of choice in automated synthesizers .
Synthetic Pathways and Industrial Production
Stepwise Synthesis
The synthesis involves four stages (Figure 1):
Stage 1: Guanosine Protection
-
N2-Acetylation: Treat guanosine with acetic anhydride in pyridine to acetylate the N2 position .
-
2'-O-TBDMS Installation: React with tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert conditions, using imidazole as a catalyst.
Stage 2: 5'-O-DMT Protection
-
Dimethoxytrityl chloride (DMT-Cl) selectively reacts with the 5'-hydroxyl in anhydrous dichloromethane, monitored via orange DMT carbocation formation .
Stage 3: 3'-Phosphoramidite Activation
-
The 3'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, yielding the final product after purification .
Stage 4: Purification and Quality Control
-
Column chromatography removes regioisomers (e.g., N7-acetyl byproducts), while -NMR confirms structural integrity .
Industrial-Scale Manufacturing
Large-scale production (e.g., 100 g batches) employs:
-
Continuous-Flow Reactors: Enhance yield by maintaining optimal temperature and stoichiometry .
-
Automated Purification: Reverse-phase HPLC ensures >98% purity, critical for diagnostic and therapeutic applications .
| Parameter | Specification |
|---|---|
| Yield | 65–75% (multi-gram scale) |
| Purity (HPLC) | ≥98% |
| Storage Temperature | -20°C (desiccated) |
Applications in Oligonucleotide Synthesis
Solid-Phase DNA Synthesis
In the phosphoramidite method (Figure 2), this derivative participates in four cyclical steps:
-
Detritylation: Trichloroacetic acid (TCA) removes the 5'-DMT group, exposing the 5'-OH for coupling .
-
Coupling: The 3'-phosphoramidite reacts with the 5'-OH via tetrazole activation, forming a phosphite triester .
-
Oxidation: Iodine/water/pyridine converts phosphite to phosphate, stabilizing the backbone .
-
Capping: Acetic anhydride blocks unreacted 5'-OH groups, minimizing deletion mutations .
RNA and Modified Oligonucleotides
The 2'-O-TBDMS group enables RNA synthesis by preventing 2'-5' branching, while the N2-acetyl group allows post-synthetic deprotection for functionalization (e.g., fluorescent tagging) .
Challenges and Optimization Strategies
Regioisomer Formation
Guanine’s N7/N9 ambiguity necessitates rigorous purification. Recent advances exploit 2-amino-6-chloropurine intermediates to favor N9 regioisomers, reducing chromatographic steps .
Moisture Sensitivity
The phosphoramidite’s susceptibility to hydrolysis demands anhydrous conditions. Industrial synthesizers use molecular sieves and argon atmospheres to maintain <1 ppm water .
Cost and Scalability
At €1,718.95/100 g, cost remains prohibitive for large-scale therapies. Emerging methods, such as flow chemistry and silyl ether alternatives, aim to reduce production costs by 30–40% .
Recent Advances and Future Directions
Novel Protecting Groups
Bulky groups like diphenylcarbamoyl (DPC) at O6 improve solubility and reduce side reactions, though compatibility with TBDMS remains under study .
Sustainable Synthesis
Green chemistry initiatives explore:
-
Biocatalytic Deprotection: Enzymatic removal of acetyl and silyl groups, minimizing hazardous waste .
-
Recyclable Solvents: Cyclopentyl methyl ether (CPME) replaces dichloromethane in detritylation .
Therapeutic Applications
Clinical trials utilize this phosphoramidite in antisense oligonucleotides targeting neurodegenerative diseases, leveraging its high coupling efficiency (>99.5% per step) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume